(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a combination of a nitrophenyl group, a triazolopyridine moiety, and a piperidinylmethanone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinylmethanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the piperidinylmethanone moiety.
Scientific Research Applications
(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes and receptors. The triazolopyridine moiety is known to interact with enzyme active sites, potentially inhibiting their activity . The nitrophenyl group can also participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring and exhibit similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are structurally similar and are used in medicinal chemistry for their biological properties.
Uniqueness
(3-Nitrophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to the combination of its structural components, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, triazolopyridine moiety, and piperidinylmethanone structure allows for diverse interactions with biological targets, making it a versatile compound in research and development.
Properties
Molecular Formula |
C18H17N5O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(3-nitrophenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H17N5O3/c24-18(13-5-3-7-15(11-13)23(25)26)21-9-4-6-14(12-21)17-20-19-16-8-1-2-10-22(16)17/h1-3,5,7-8,10-11,14H,4,6,9,12H2 |
InChI Key |
SYZQGMJVPUYTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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